molecular formula C8H10O2 B13836650 2-Methyl-6-oxo-2,4-heptadienal

2-Methyl-6-oxo-2,4-heptadienal

Katalognummer: B13836650
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: FDZCRHSDRBSPBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-oxo-2,4-heptadienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 2. Its molecular formula is C8H10O2, and it is known for its unique structure, which includes conjugated double bonds and a carbonyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-2,4-heptadienal involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-oxo-2,4-heptadienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the double bonds or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under various conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-oxo-2,4-heptadienal has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-oxo-2,4-heptadienal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and carbonyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2,4-heptadienal: Similar structure but lacks the oxo group at position 6.

    6-Oxoheptanal: Similar structure but lacks the conjugated double bonds.

    2,4-Heptadienal: Similar structure but lacks the methyl group at position 2.

Uniqueness

2-Methyl-6-oxo-2,4-heptadienal is unique due to its combination of conjugated double bonds, a carbonyl group, and a methyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

2-methyl-6-oxohepta-2,4-dienal

InChI

InChI=1S/C8H10O2/c1-7(6-9)4-3-5-8(2)10/h3-6H,1-2H3

InChI-Schlüssel

FDZCRHSDRBSPBW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=CC=C(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.